Cas no 4168-17-6 (Catharanthine Tartrate)

Catharanthine Tartrate is a biologically active alkaloid derivative, primarily recognized for its role as a precursor in the synthesis of vinblastine and vincristine, two clinically significant anticancer agents. Its tartrate salt form enhances solubility and stability, facilitating its use in pharmaceutical research and development. The compound exhibits high purity and consistent quality, making it suitable for analytical standards and preclinical studies. Catharanthine Tartrate is particularly valued for its structural specificity, enabling precise modifications in semisynthetic drug production. Its well-characterized properties ensure reliable performance in biochemical assays and medicinal chemistry applications, supporting advancements in oncology-focused therapeutic development.
Catharanthine Tartrate structure
Catharanthine Tartrate structure
商品名:Catharanthine Tartrate
CAS番号:4168-17-6
MF:C21H24N2O2.C4H6O6
メガワット:486.5143
CID:827607
PubChem ID:91895516

Catharanthine Tartrate 化学的及び物理的性質

名前と識別子

    • Catharanthine hemitartrate
    • (2alpha,5beta,6alpha,18beta)-3,4-Didehydroibogamine-18-carboxylic acid methyl ester (2R,3R)-2,3-dihydroxybutanedioate
    • Catharanthine Tartrate
    • CHEBI:229200
    • 4168-17-6
    • (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
    • AC-34353
    • Catharanthinehemitartrate
    • (+)-3,4-Didehydrocoronaridine Tartrate
    • MDL: MFCD06410944
    • インチ: InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;/m0./s1
    • InChIKey: JYBKPXVXYJDIFX-GYMDHWDQSA-N
    • ほほえんだ: CCC1=C[C@H]2C[C@@]3(C4=C(CCN(C2)[C@H]13)C5=CC=CC=C5N4)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 822.38399393g/mol
  • どういたいしつりょう: 822.38399393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 10
  • 重原子数: 35
  • 回転可能化学結合数: 6
  • 複雑さ: 737
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 206Ų

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: 148-150 ºC
  • ふってん: No data available
  • フラッシュポイント: No data available
  • じょうきあつ: No data available

Catharanthine Tartrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0008984-50mg
Catharanthine Tartrate
4168-17-6 99.92%
50mg
$350.0 2022-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-202524-100mg
Catharanthine tartrate,
4168-17-6
100mg
¥820.00 2023-09-05
ChemScence
CS-0008984-5mg
Catharanthine Tartrate
4168-17-6 99.92%
5mg
$60.0 2022-04-27
ChemScence
CS-0008984-10mg
Catharanthine Tartrate
4168-17-6 99.92%
10mg
$100.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn5672-20mg
Catharanthine hemitartrate
4168-17-6 98%
20mg
¥1428.00 2023-09-07
MedChemExpress
HY-N0252A-50mg
Catharanthine Tartrate
4168-17-6 99.92%
50mg
¥3500 2024-04-18
S e l l e c k ZHONG GUO
S9179-1mg
Catharanthine hemitartrate
4168-17-6 99.95%
1mg
¥1040.4 2023-09-15
eNovation Chemicals LLC
Y1246714-1g
Catharanthine tartrate
4168-17-6 98%
1g
$195 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-202524-100 mg
Catharanthine tartrate,
4168-17-6
100MG
¥820.00 2023-07-10
MedChemExpress
HY-N0252A-5mg
Catharanthine Tartrate
4168-17-6 99.92%
5mg
¥600 2024-04-18

Catharanthine Tartrate 関連文献

Catharanthine Tartrateに関する追加情報

Catharanthine Tartrate: A Comprehensive Overview

Catharanthine tartrate, also known by its CAS number 4168-17-6, is a compound of significant interest in the fields of pharmacology and natural products chemistry. This compound is derived from catharanthine, a naturally occurring alkaloid found in certain plant species, particularly those belonging to the Apocynaceae family. Catharanthine itself has been studied extensively for its potential therapeutic applications, and its tartrate salt form has been explored for its unique chemical properties and bioavailability.

The structural characterization of catharanthine tartrate has been a focal point of recent research. Catharanthine is an indole alkaloid with a complex molecular structure that includes a tryptophan-derived indole ring system. The tartrate form of catharanthine is formed by the reaction of catharanthine with tartaric acid, resulting in a salt that may exhibit improved solubility and stability compared to the free base. This makes it an attractive candidate for pharmaceutical applications, where solubility and bioavailability are critical factors.

Recent studies have delved into the pharmacological properties of catharanthine tartrate, particularly its potential as an anticancer agent. Research published in 2023 highlights the compound's ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. These findings suggest that catharanthine tartrate could be a promising lead compound for the development of novel anticancer therapies.

In addition to its anticancer potential, catharanthine tartrate has also been investigated for its anti-inflammatory and immunomodulatory effects. Studies conducted in preclinical models have demonstrated that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses. This dual functionality—combining anticancer and anti-inflammatory activities—positions catharanthine tartrate as a versatile therapeutic agent with broad applications in medicine.

The synthesis and isolation of catharanthine tartrate have also been subjects of recent research. Advances in extraction techniques from plant sources, as well as synthetic methods using chemical synthesis, have improved the scalability and cost-effectiveness of producing this compound. For instance, researchers have developed a novel enzymatic approach to convert catharanthine into its tartrate salt form, which offers higher yields and better purity compared to traditional methods.

Moreover, the bioavailability and pharmacokinetics of catharanthine tartrate have been thoroughly examined in preclinical studies. These studies have revealed that the tartrate form exhibits enhanced absorption in vivo compared to the free base, which is attributed to its improved solubility properties. This characteristic is particularly advantageous for drug delivery, as it allows for lower doses to achieve therapeutic effects while minimizing side effects.

Looking ahead, ongoing clinical trials are exploring the safety and efficacy of catharanthine tartrate in human subjects. Early results from phase I trials indicate that the compound is well-tolerated at doses relevant to therapeutic use. Phase II trials are currently underway to evaluate its efficacy in patients with various types of cancers, including breast and prostate cancer.

In conclusion, catharanthine tartrate (CAS 4168-17-6) represents a compelling candidate for advancing modern medicine due to its multifaceted pharmacological properties. With ongoing research uncovering new insights into its mechanisms of action, synthesis methods, and therapeutic applications, this compound holds great promise for addressing unmet medical needs in oncology and inflammation-related disorders.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:4168-17-6)Catharanthine hemitartrate
TB06710
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ